potassium;2,2-dichloroacetate

Description

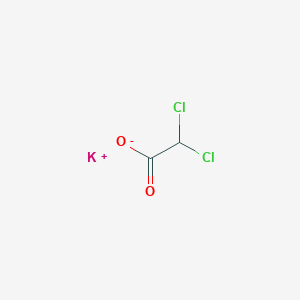

Potassium 2,2-dichloroacetate (chemical formula: C₂HCl₂O₂·K) is the potassium salt of 2,2-dichloroacetic acid (DCA), a small molecule known for its metabolic modulatory properties. DCA and its salts inhibit pyruvate dehydrogenase kinase (PDK), shifting cellular metabolism from glycolysis to oxidative phosphorylation by activating pyruvate dehydrogenase (PDH) . This mechanism has therapeutic relevance in cancer, where the Warburg effect (aerobic glycolysis) is prevalent. Potassium 2,2-dichloroacetate is structurally characterized by two chlorine atoms on the alpha-carbon of the acetate moiety, with the potassium ion enhancing solubility and bioavailability compared to the free acid form .

Properties

IUPAC Name |

potassium;2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGSZJXXQWMOKP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(Cl)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[O-])(Cl)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “potassium;2,2-dichloroacetate” involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:

Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.

Step 2: Assembly of the target molecule using techniques like nucleophilic substitution, electrophilic addition, or cyclization.

Step 3: Purification of the final product using methods such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In industrial settings, the production of “this compound” is typically carried out in large-scale reactors under controlled conditions. The process may involve:

Bulk Synthesis: Using high-throughput reactors to produce large quantities of the compound.

Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

Quality Control: Implementing rigorous testing protocols to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “potassium;2,2-dichloroacetate” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.

Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Common reagents include halogens, alkyl halides, and acids.

Addition: Common reagents include hydrogen gas, halogens, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols, amines, or hydrocarbons.

Substitution: Formation of halogenated compounds, ethers, or esters.

Addition: Formation of saturated compounds or addition products.

Scientific Research Applications

The compound “potassium;2,2-dichloroacetate” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of “potassium;2,2-dichloroacetate” involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding: Interaction with receptors, enzymes, or other proteins to modulate their activity.

Inhibition: Blocking the activity of specific enzymes or pathways to prevent certain biochemical reactions.

Activation: Enhancing the activity of specific enzymes or pathways to promote certain biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloroacetate (DCA) vs. 2-Chloropropionate

- Mechanistic Similarities : Both compounds activate PDH, enhancing glucose oxidation and reducing lactate levels .

- Toxicity Differences: In mice, the oral LD₅₀ for DCA is 32.1 mmol/kg, while 2-chloropropionate is more toxic (15.4 mmol/kg) . DCA increases blood ketone bodies more significantly than 2-chloropropionate, suggesting distinct metabolic impacts .

DCA vs. Sodium Chloroacetate

- Structural Differences : Sodium chloroacetate (C₂H₂ClO₂·Na) has a single chlorine atom on the acetate backbone, whereas DCA has two chlorines .

- Toxicity Profile : Sodium chloroacetate exhibits higher acute toxicity, requiring stringent safety protocols for skin/eye exposure . DCA, while neurotoxic with chronic use, is better tolerated in acute settings .

Haloacetate Derivatives

- Monochloroacetate (MCA) and Trichloroacetate (TCA): MCA (one chlorine) and TCA (three chlorines) differ in dehalogenation susceptibility. MCA is degraded by specific microbial dehalogenases, while TCA is more persistent . DCA’s dual chlorine atoms balance metabolic activity and biodegradability, making it more therapeutically versatile than MCA or TCA .

2,2-Dichloropropionate (Dalapon)

- Herbicidal Use : Dalapon (2,2-dichloropropionic acid) is a herbicide degraded by Methylobacterium sp. HJ1 via dehalogenation, unlike DCA .

Therapeutic and Environmental Implications

Environmental Persistence

- DCA can form from trichloroethylene degradation but is less persistent than TCA due to microbial dehalogenation pathways .

Q & A

Q. What are the key physicochemical properties of potassium 2,2-dichloroacetate, and how do they influence experimental design?

Potassium dichloroacetate (DCA) is highly soluble in water (≥15.1 mg/mL with gentle warming) and dimethyl sulfoxide (DMSO), making it suitable for in vitro and in vivo studies. Its hygroscopic nature necessitates storage in desiccated conditions at room temperature to prevent hydrolysis . Researchers must prepare fresh solutions to avoid degradation, particularly in aqueous buffers.

Q. How does DCA modulate mitochondrial metabolism, and what experimental models are used to study this mechanism?

DCA inhibits pyruvate dehydrogenase kinase (PDK), activating pyruvate dehydrogenase (PDH) to shift cells from glycolysis to oxidative phosphorylation. This reverses the Warburg effect in cancer cells, a phenomenon validated via assays measuring lactate production, PDH activity, and oxygen consumption rates . Common models include cancer cell lines (e.g., A549, HeLa), rodent tumor xenografts, and isolated mitochondrial preparations .

Q. What safety protocols should be followed when handling DCA in laboratory settings?

DCA exposure can cause ocular, dermal, and gastrointestinal irritation. Immediate flushing with water (15+ minutes for eyes/skin) and medical consultation are required for accidental exposure. Contaminated clothing must be washed before reuse. Personal protective equipment (gloves, goggles) and fume hoods are mandatory during preparation .

Q. How does DCA reduce lactate levels, and what methodologies quantify this effect?

DCA lowers lactate by enhancing PDH-driven pyruvate oxidation. Plasma lactate levels are measured via enzymatic assays (e.g., lactate dehydrogenase-coupled reactions) or colorimetric kits. In vivo, arterial blood gas analysis and NMR-based metabolomics are used to validate lactate clearance, as demonstrated in diabetic and lactic acidosis models .

Q. What are the standard dosing regimens for DCA in preclinical studies?

Typical doses range from 25–100 mg/kg/day in rodents, administered orally or intraperitoneally. Dose-dependent neurotoxicity (e.g., peripheral neuropathy) requires monitoring via behavioral tests (e.g., rotarod) and histopathological analysis of peripheral nerves .

Advanced Research Questions

Q. How can DCA be combined with chemotherapy to mitigate drug-induced toxicity without compromising efficacy?

Co-administration of DCA (25 mg/kg) with cisplatin in murine models reduces nephrotoxicity by preserving mitochondrial function (e.g., ATP synthesis, fatty acid oxidation) while maintaining cisplatin’s antitumor activity. Transcriptomic analysis (RNA-seq) and renal tubular apoptosis assays (TUNEL staining) are critical for validating this synergy .

Q. What statistical approaches resolve contradictions in DCA’s efficacy across cancer trials?

Discrepancies in clinical outcomes (e.g., brain tumors vs. NSCLC) may stem from tumor hypoxia or PDK isoform variability. Researchers should employ stratified randomization in trials and use multivariate regression to adjust for covariates like hypoxia-inducible factor (HIF-1α) levels. Nonparametric tests (Kruskal-Wallis with Dunn’s correction) are recommended for skewed metabolomic datasets .

Q. How does DCA interact with glutathione transferase zeta-1 (GSTZ1), and what are the implications for long-term dosing?

DCA is metabolized by GSTZ1, and polymorphisms in the GSTZ1 gene correlate with variable drug clearance and neurotoxicity. Pharmacogenetic screening (PCR-RFLP or sequencing) should precede long-term studies. Dose titration based on GSTZ1 haplotype minimizes adverse effects, as shown in pediatric lactic acidosis trials .

Q. What mechanisms underlie DCA’s dual role in promoting apoptosis and inducing oxidative stress?

DCA increases reactive oxygen species (ROS) by enhancing electron transport chain activity, which can trigger apoptosis in cancer cells but exacerbate oxidative damage in normal tissues. Redox balance assays (e.g., GSH/GSSG ratios) and mitochondrial membrane potential (JC-1 staining) are essential to delineate context-specific effects .

Q. How can metabolic flux analysis clarify DCA’s impact on fatty acid oxidation in pulmonary hypertension?

In hypoxic pulmonary hypertension models, DCA upregulates voltage-gated potassium channels (Kv1.5) and restores fatty acid β-oxidation. Stable isotope tracing (e.g., ¹³C-palmitate) coupled with mass spectrometry quantifies flux changes, while patch-clamp electrophysiology validates Kv channel activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.